An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its furan ring system, substituted with both a reactive aldehyde and a bromine atom, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 3-position allows for its effective use in cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel furan-containing compounds.
Chemical and Physical Properties
3-Bromofuran-2-carbaldehyde is a compound whose physical state at room temperature is often described as an oil that may solidify upon cooling. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 14757-78-9 | [1] |
| Molecular Formula | C₅H₃BrO₂ | [][3] |
| Molecular Weight | 174.98 g/mol | [] |
| Boiling Point | 219.6 °C at 760 mmHg | [] |
| Melting Point | Solidifies upon cooling (no specific point reported) | |
| Density | 1.748 g/cm³ (calculated) | |
| Appearance | Oil | |
| Storage Conditions | Store at 2-8°C, sealed, in a dry, dark place | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-Bromofuran-2-carbaldehyde and its subsequent use in forming carbon-carbon bonds are critical for its practical application in a laboratory setting.
Protocol 1: Synthesis of 3-Bromofuran-2-carbaldehyde
This protocol details the synthesis of the title compound from 3-bromofuran via lithiation and subsequent formylation.
Reaction Scheme: 3-Bromofuran → 3-Bromofuran-2-carbaldehyde
Materials:
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3-Bromofuran
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Lithium diisopropylamide (LDA)
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N,N-Dimethylformamide (DMF)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Hexane
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Water (H₂O)
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Brine
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Preparation of LDA: Freshly prepare a solution of lithium diisopropylamide (LDA) (6.80 mmol) in anhydrous THF (4 ml).
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Lithiation of 3-Bromofuran: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool the prepared LDA solution to -78°C using a dry ice/acetone bath. To this, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).
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Stir the resulting mixture at -78°C for 15 minutes to ensure complete lithiation.
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Formylation: While maintaining the temperature at -78°C, add a solution of N,N-dimethylformamide (DMF) (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.
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Continue stirring the reaction mixture at -78°C for 1 hour.
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Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 ml).
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Combine the organic extracts and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford the pure 3-Bromofuran-2-carbaldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromofuran-2-carbaldehyde
This protocol provides a representative method for the synthesis of 3-aryl-furan-2-carbaldehydes using 3-Bromofuran-2-carbaldehyde as the starting material in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
Reaction Scheme: 3-Bromofuran-2-carbaldehyde + Arylboronic acid → 3-Aryl-furan-2-carbaldehyde
Materials:
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3-Bromofuran-2-carbaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF))
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Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 3-Bromofuran-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.1 - 1.5 mmol), and the base (2.0 mmol).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
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Solvent Addition: Add a deoxygenated solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 85-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-furan-2-carbaldehyde.
Applications in Drug Discovery and Development
3-Bromofuran-2-carbaldehyde is a valuable precursor for the synthesis of a wide array of furan-containing compounds, a structural motif present in numerous biologically active molecules. While the compound itself is not typically the final active pharmaceutical ingredient, its role as a key intermediate is significant.
The furan nucleus is a component of various compounds with demonstrated therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor agents. The Suzuki-Miyaura coupling, for which 3-Bromofuran-2-carbaldehyde is an excellent substrate, is one of the most widely used reactions in medicinal chemistry for the synthesis of biaryl compounds.[7] This allows for the systematic exploration of structure-activity relationships by introducing a diverse range of aryl and heteroaryl substituents at the 3-position of the furan ring.
Although direct interaction of 3-Bromofuran-2-carbaldehyde with specific signaling pathways is not extensively documented, its derivatives, such as certain benzofuran hybrids, have been studied for their effects on inflammatory pathways like NF-κB and MAPK.[8]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental for optimizing reaction conditions and troubleshooting synthetic challenges. The reaction proceeds through a catalytic cycle involving a palladium catalyst.
Conclusion
3-Bromofuran-2-carbaldehyde is a highly functionalized and synthetically useful building block. Its established CAS number, 14757-78-9, and well-defined properties make it a reliable component in multi-step syntheses. The detailed protocols provided herein for its preparation and its application in Suzuki-Miyaura cross-coupling reactions offer a practical guide for researchers. The ability to leverage this intermediate for the creation of diverse libraries of furan-based compounds underscores its importance in the ongoing search for novel therapeutic agents and advanced materials.
